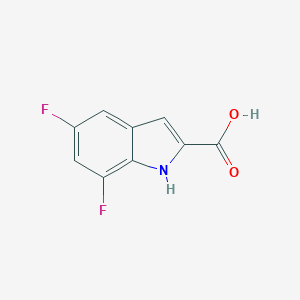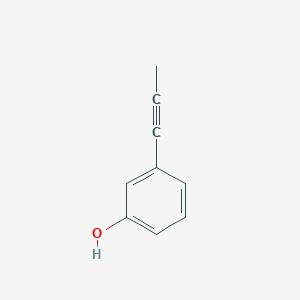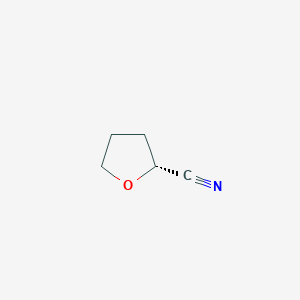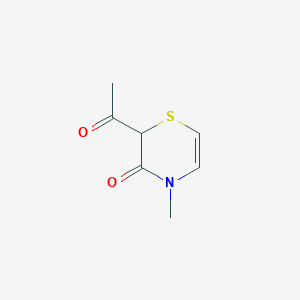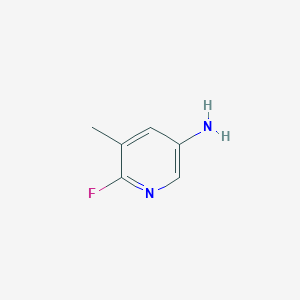
6-Fluoro-5-methylpyridin-3-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluoropyridines involves palladium-catalyzed amination reactions. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines was achieved through palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, providing yields between 8-85%. The precursor 2-bromo-5-[18F]fluoropyridine was obtained via radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate under minimalist conditions to ensure successful subsequent amination (Pauton et al., 2019).
Molecular Structure Analysis
The molecular structure of closely related compounds shows significant insights into the conformational preferences and stability. For example, the conformational analysis and crystal structure of a similar compound revealed insights into the solid and solution state structures, indicating the significance of the molecular structure on its properties and reactivity (Ribet et al., 2005).
Chemical Reactions and Properties
Chemoselective amination reactions demonstrate the reactivity of fluoropyridines, highlighting the conditions under which these compounds selectively undergo substitution reactions. A specific study described the selective functionalization of a chloro-fluoropyridine, showcasing the reactivity patterns and preferences for nucleophilic substitution under various conditions (Stroup et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
A study investigated the structure-activity relationships (SARs) of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, revealing moderate cytotoxic activity against several murine and human tumor cell lines. The research showed that the cytotoxic activity could be significantly affected by modifications at the C-6 position of the fluorine atom and other positions, leading to the identification of compounds with potent cytotoxic activity, such as the (S,S)-isomer (AG-7352, 3) of a 7-(3-aminopyrrolidinyl) derivative more potent than etoposide against human tumor cell lines, highlighting the potential of 6-fluoro-5-methylpyridin-3-amine derivatives in developing new antitumor agents (Tsuzuki et al., 2004).
Synthesis and Material Science
Another study focused on the synthesis of novel fluoropicolinate herbicides via cascade cyclization of fluoroalkyl alkynylimines, which includes derivatives of 6-fluoro-5-methylpyridin-3-amine. This method facilitated the creation of 4-amino-5-fluoropicolinates, demonstrating the compound's relevance in synthesizing structures with potential herbicidal activity. Such approaches offer new pathways for designing herbicides with improved efficacy and selectivity (Johnson et al., 2015).
Radiolabeling and Imaging
Research into the development of radiolabeled compounds for imaging and diagnostic purposes has also utilized derivatives of 6-fluoro-5-methylpyridin-3-amine. A one-pot radiosynthesis method was established for the preparation of fluorine-18-labeled fluoropyridine derivatives, including 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine. These compounds are promising synthons for radiopharmaceutical chemistry, highlighting the compound's utility in medical imaging applications, such as Positron Emission Tomography (PET) (Abrahim et al., 2006).
Chemoselective Amination
The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a related compound, has been described, demonstrating the versatility of fluoro-pyridine derivatives in synthetic chemistry. This work exemplifies the strategic manipulation of functional groups in complex molecules, which is fundamental in the development of pharmaceuticals and other biologically active compounds (Stroup et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQKKYTJHXBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620667 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-methylpyridin-3-amine | |
CAS RN |
186593-48-6 | |
| Record name | 6-Fluoro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 186593-48-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

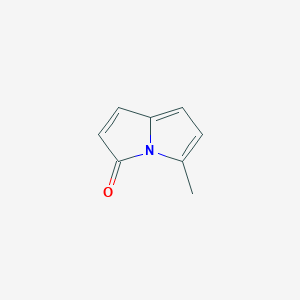
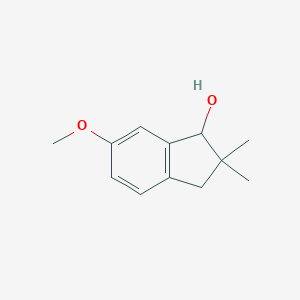
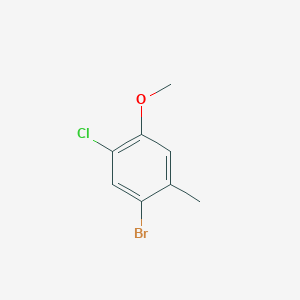
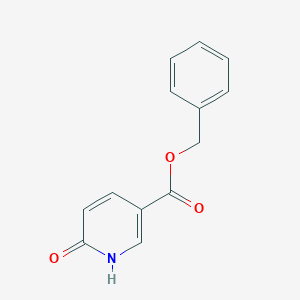
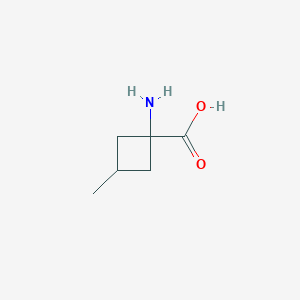
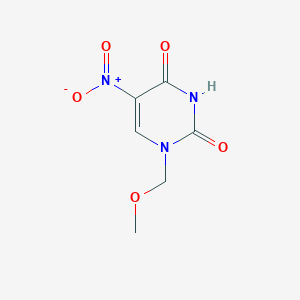
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
